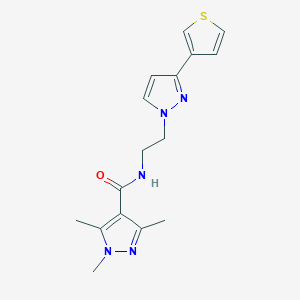
1,3,5-trimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-trimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19N5OS and its molecular weight is 329.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,3,5-Trimethyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the pyrazole family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound features a multi-ring structure that includes:
- Pyrazole rings : Known for their diverse biological activities.
- Thiophene moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.
Anti-inflammatory Activity
Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, some compounds demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM , indicating strong anti-inflammatory potential .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been extensively documented. A study demonstrated that certain pyrazole compounds showed promising results against various bacterial strains, including Escherichia coli and Bacillus subtilis. Specific derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The anticancer properties of pyrazole derivatives are noteworthy. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For example, certain pyrazole-based compounds have been tested against cancer cell lines, showing significant cytotoxic effects at micromolar concentrations . The mechanism often involves the disruption of critical signaling pathways associated with cancer cell survival.
The biological activity of this compound likely involves:
- Inhibition of enzymes : Targeting enzymes involved in inflammatory pathways.
- Disruption of microbial cell walls : Leading to bacterial cell death.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Case Study 1: Anti-inflammatory Activity
A study by Selvam et al. synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity using a carrageenan-induced rat paw edema model. Some compounds showed significant reduction in edema comparable to ibuprofen .
Case Study 2: Antimicrobial Efficacy
Burguete et al. reported the synthesis of various pyrazole derivatives and their testing against Mycobacterium tuberculosis. The compounds demonstrated substantial inhibition rates, suggesting their potential as therapeutic agents against tuberculosis .
Data Summary
| Biological Activity | Compound Tested | Concentration | Inhibition Rate |
|---|---|---|---|
| Anti-inflammatory | Pyrazole Derivative | 10 µM | Up to 85% TNF-α inhibition |
| Antimicrobial | Pyrazole Derivative | Varies | MIC comparable to standard antibiotics |
| Anticancer | Pyrazole Derivative | Micromolar | Significant cytotoxicity observed |
属性
IUPAC Name |
1,3,5-trimethyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-11-15(12(2)20(3)18-11)16(22)17-6-8-21-7-4-14(19-21)13-5-9-23-10-13/h4-5,7,9-10H,6,8H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSRZLVANSBJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













